3-Fluoro-2-hydroxybenzaldehyde oxime

Catalog No.
S12537538
CAS No.
M.F
C7H6FNO2
M. Wt
155.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Fluoro-2-hydroxybenzaldehyde oxime

Product Name

3-Fluoro-2-hydroxybenzaldehyde oxime

IUPAC Name

2-fluoro-6-[(E)-hydroxyiminomethyl]phenol

Molecular Formula

C7H6FNO2

Molecular Weight

155.13 g/mol

InChI

InChI=1S/C7H6FNO2/c8-6-3-1-2-5(4-9-11)7(6)10/h1-4,10-11H/b9-4+

InChI Key

MAAJZZAUYFIIQD-RUDMXATFSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)O)C=NO

Isomeric SMILES

C1=CC(=C(C(=C1)F)O)/C=N/O

3-Fluoro-2-hydroxybenzaldehyde oxime, with the chemical formula C7H6FNO2C_7H_6FNO_2 and a molecular weight of approximately 155.13 g/mol, is a derivative of salicylaldehyde characterized by the presence of a fluorine atom at the 3-position and a hydroxyl group at the 2-position of the benzene ring. This compound is known for its utility in various synthetic applications and is classified as an organic compound within the family of o-fluorophenols . It is also recognized by its CAS number, 447-46-1.

  • Oxidation: This compound can be oxidized to form corresponding nitroso derivatives.
  • Formation of Salen Ligands: It serves as a precursor for synthesizing salen ligands, which are tetradentate ligands used in coordination chemistry .
  • Gold(I) Catalyzed Annulation: The compound can participate in reactions leading to the formation of bicyclic heterocycles, such as isoflavanone, through gold(I) catalysis .

Research indicates that derivatives of 3-fluoro-2-hydroxybenzaldehyde oxime exhibit significant biological activities. For instance, cobalt complexes derived from this compound have demonstrated anticancer properties, with an IC50 value of 50 µM, indicating potential therapeutic applications in oncology . Additionally, its derivatives may have implications in inhibiting aromatase activity, which is crucial for estrogen biosynthesis .

The synthesis of 3-fluoro-2-hydroxybenzaldehyde oxime can be achieved through various methods:

  • Oxime Formation: The reaction of 3-fluoro-2-hydroxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base can yield the oxime derivative.
  • Fluorination Techniques: Fluorination reactions can be employed to introduce the fluorine substituent at the desired position on the aromatic ring.

These methods highlight the versatility and accessibility of this compound for synthetic chemists.

3-Fluoro-2-hydroxybenzaldehyde oxime finds applications in several fields:

  • Synthesis of Ligands: It is widely used in synthesizing ligands for coordination complexes, particularly in catalysis and materials science .
  • Drug Discovery: The compound's derivatives are explored for their potential use as pharmaceuticals due to their biological activities.
  • Semiconductors: Its role as a building block in developing semiconducting materials has garnered interest in material science .

Studies have shown that 3-fluoro-2-hydroxybenzaldehyde oxime interacts with various biological targets. Notably, its cobalt complexes exhibit reversible oxygen chemisorption properties, which are significant for applications in gas storage and catalysis . The interaction with aromatase enzymes suggests potential pathways for therapeutic intervention in hormone-related conditions .

Several compounds share structural similarities with 3-fluoro-2-hydroxybenzaldehyde oxime. Here are some notable examples:

Compound NameCAS NumberKey Features
3-Fluorosalicylaldehyde394-50-3A precursor for salen ligands; similar reactivity
5-Fluoro-2-hydroxybenzaldehyde oxime135802395Structural isomer; differing position of fluorine
4-Fluoro-2-hydroxybenzaldehydeNot listedSimilar functional groups but different substitution

Uniqueness

3-Fluoro-2-hydroxybenzaldehyde oxime stands out due to its specific arrangement of functional groups that enhance its reactivity and biological activity. Its ability to form stable coordination complexes through its hydroxyl and aldehyde functionalities makes it particularly valuable in synthetic chemistry and drug development.

XLogP3

1.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

155.03825660 g/mol

Monoisotopic Mass

155.03825660 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-09-2024

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